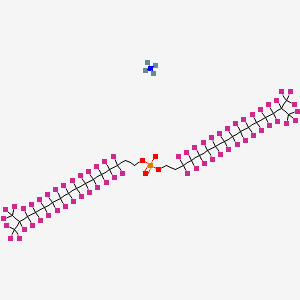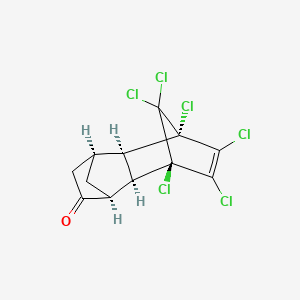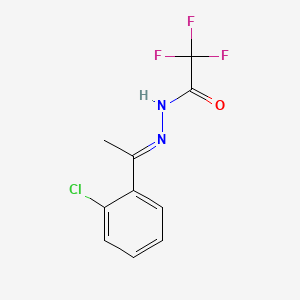
(E)-Trifluoroacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Trifluoroacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide is a chemical compound that features a trifluoroacetic acid moiety and a hydrazide group attached to a chlorophenyl ethylidene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Trifluoroacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves the reaction of trifluoroacetic acid hydrazide with an appropriate chlorophenyl ethylidene precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Trifluoroacetic acid hydrazide and 1-(2-chlorophenyl)ethylidene precursor.
Reaction Conditions: Solvent (ethanol or methanol), heating (reflux conditions).
Procedure: The starting materials are mixed in the solvent and heated under reflux conditions until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Trifluoroacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(E)-Trifluoroacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-Trifluoroacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoroacetic acid hydrazide: Shares the trifluoroacetic acid moiety but lacks the chlorophenyl ethylidene structure.
Chlorophenyl hydrazides: Similar structure but without the trifluoroacetic acid group.
Uniqueness
(E)-Trifluoroacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide is unique due to the combination of the trifluoroacetic acid moiety and the chlorophenyl ethylidene structure
Propiedades
Número CAS |
133662-10-9 |
|---|---|
Fórmula molecular |
C10H8ClF3N2O |
Peso molecular |
264.63 g/mol |
Nombre IUPAC |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H8ClF3N2O/c1-6(7-4-2-3-5-8(7)11)15-16-9(17)10(12,13)14/h2-5H,1H3,(H,16,17)/b15-6+ |
Clave InChI |
YWGPXNZHBHIQSG-GIDUJCDVSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C(F)(F)F)/C1=CC=CC=C1Cl |
SMILES canónico |
CC(=NNC(=O)C(F)(F)F)C1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



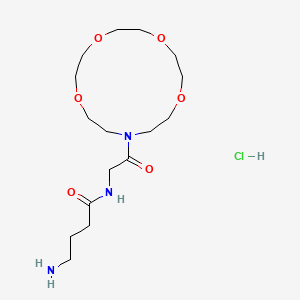
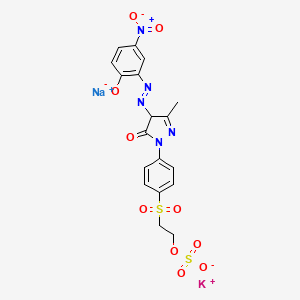
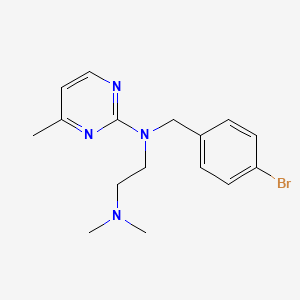

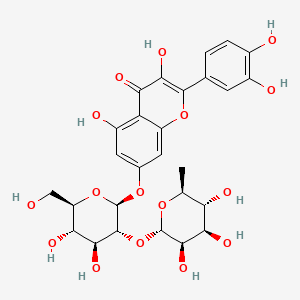
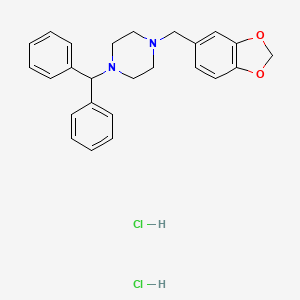
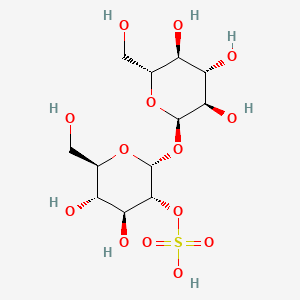
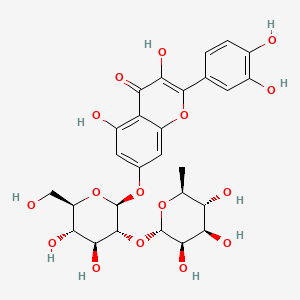


![1-[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid](/img/structure/B12739559.png)
